(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid
Description
(3S)-3-[3-(Trifluoromethoxy)phenyl]butanoic acid (CAS: 314742-23-9) is a chiral carboxylic acid with a molecular formula of C₁₁H₁₁F₃O₃ and a stereocenter at the 3-position of the butanoic acid backbone . Its structure features a 3-(trifluoromethoxy)phenyl substituent, which confers unique electronic and steric properties. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing lipophilicity compared to non-fluorinated analogs. The compound’s SMILES notation, C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F, highlights its (3S) stereochemistry and substituent orientation .
Properties
IUPAC Name |
(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTRNFDDZUUHRK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a phenyl precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mechanism of Action
The mechanism of action of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Stereochemical and Pharmacokinetic Considerations
The (3S) configuration in the target compound is critical for its activity, as stereoisomerism often dictates binding specificity. For instance, the (S)-enantiomer of the amino-substituted analog () shows higher receptor selectivity than its (R)-counterpart . Additionally, the free carboxylic acid form of the target compound (vs. the hydrochloride salt in ) may reduce solubility but improve passive diffusion across biological barriers .
Therapeutic Potential and Research Implications
’s patent highlights anti-inflammatory applications for structurally related propionic acid derivatives, suggesting the target compound may share similar mechanisms, such as cyclooxygenase (COX) inhibition . However, its trifluoromethoxy group could mitigate rapid clearance observed in non-fluorinated analogs.
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